molecular formula C9H10FNO2 B556548 4-Fluoro-L-phenylalanine CAS No. 1132-68-9

4-Fluoro-L-phenylalanine

Cat. No.: B556548
CAS No.: 1132-68-9
M. Wt: 183.18 g/mol
InChI Key: XWHHYOYVRVGJJY-QMMMGPOBSA-N
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Description

4-Fluoro-L-phenylalanine is an amino acid derivative where a fluorine atom replaces the hydrogen atom at the para position of the phenyl ring of L-phenylalanine. This modification imparts unique properties to the molecule, making it valuable in various scientific and industrial applications. The compound is often used in biochemical research and has potential therapeutic applications due to its structural similarity to natural amino acids.

Scientific Research Applications

4-Fluoro-L-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

Safety and Hazards

It is recommended to ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation when handling 4-Fluoro-L-phenylalanine .

Future Directions

Recent advances in the chemistry of peptides containing fluorinated phenylalanines represent a hot topic in drug research over the last few decades . The replacement of hydrogen by fluorine has been used in the development to improve the biophysical and chemical properties of bioactives . This extends to metabolic properties of membrane permeability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-L-phenylalanine can be synthesized through several methods. One common approach involves the electrophilic fluorination of L-phenylalanine. This process typically uses reagents such as [18F]acetylhypofluorite or [18F]fluorine gas, which react with L-phenylalanine under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale electrophilic fluorination reactions. The process requires precise control of reaction parameters, including temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenylalanine derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-amino-3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHHYOYVRVGJJY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017098
Record name 4-Fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132-68-9, 51-65-0
Record name 4-Fluoro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorophenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylalanine, 4-fluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUOROPHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2K2VDK6KK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism by which 4-Fluoro-L-Phenylalanine interacts with the L-leucine receptor in Escherichia coli?

A: this compound binds to the L-leucine binding site on the receptor. While the exact binding mechanism is not fully elucidated in the provided research, fluorescence and 19F NMR studies confirm the interaction. [] The apparent dissociation constant (KD) for this compound is 0.26, indicating a moderate binding affinity. [] Further research, including crystallographic studies, would be needed to understand the specific interactions at the binding site.

Q2: How does the incorporation of this compound into peptides impact their biological activity?

A: In a study investigating [Tyr6]-γ2-MSH(6–12) analogs, replacing Tyrosine with this compound at position 6 completely abolished the hyperalgesic activity observed with the parent peptide. [] This suggests that the fluorine substitution at the para position of the phenyl ring significantly alters the interaction with the target receptor, in this case, likely the rMrgC receptor.

Q3: What are the applications of this compound in structural biology?

A: this compound serves as a valuable probe for studying protein structure and dynamics. Its 19F NMR signal provides information about solvent accessibility and local environment of the amino acid within a peptide or protein. [] This technique has been used to investigate the polypeptide hormone glucagon. []

Q4: Are there any known crystal structures available showing this compound bound to a protein target?

A: Yes, a crystal structure of the LeuT transporter bound to this compound and sodium has been solved. [] This structure provides valuable insights into the molecular details of substrate binding and can be used for structure-based drug design targeting this transporter.

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